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Compound of Interest

Compound Name: iGOT1-01

Cat. No.: B1674425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

iGOT1-01 analogs, potent inhibitors of aspartate aminotransferase 1 (GOT1). The document

details the mechanism of action, experimental methodologies, and the impact of chemical

modifications on inhibitory activity, offering valuable insights for the development of novel

therapeutics targeting cancer metabolism.

Introduction: Targeting Cancer Metabolism with
GOT1 Inhibitors
Pancreatic ductal adenocarcinoma (PDAC) and other aggressive cancers exhibit a

reprogrammed metabolism to sustain their rapid growth and combat oxidative stress.[1][2] A

key enzyme in this altered metabolic network is aspartate aminotransferase 1 (GOT1), which

plays a crucial role in maintaining redox homeostasis.[1][3] Consequently, inhibiting GOT1 has

emerged as a promising therapeutic strategy.

Through a high-throughput screening of approximately 800,000 molecules, iGOT1-01 (4-(1H-

indol-4-yl)-N-phenylpiperazine-1-carboxamide) was identified as a novel inhibitor of GOT1.[2][4]

Subsequent medicinal chemistry efforts have focused on optimizing this scaffold to improve

potency and drug-like properties, leading to the development of several analogs. This guide

explores the SAR of these analogs, providing a comprehensive overview for researchers in the

field.
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Mechanism of Action of iGOT1-01 and its Analogs
iGOT1-01 and its analogs exert their therapeutic effect by inhibiting GOT1, a pyridoxal 5-

phosphate (PLP)-dependent enzyme.[1] In silico docking studies suggest that these inhibitors

act competitively, binding to the PLP cofactor site of GOT1.[1][3] While iGOT1-01 shows

inhibitory activity against the cytosolic isoform GOT1, it also demonstrates some activity

against the mitochondrial isoform, GOT2, indicating a somewhat promiscuous inhibitory profile.

[1] At higher concentrations, pleiotropic effects against other transaminases or PLP-dependent

enzymes may occur.[1]

The inhibition of GOT1 disrupts the metabolic pathway that allows pancreatic cancer cells to

utilize glutamine for redox balance, ultimately leading to increased reactive oxygen species and

reduced cell viability.

Signaling Pathway
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Caption: The metabolic pathway regulated by GOT1 in the cytosol of cancer cells.

Structure-Activity Relationship of iGOT1-01 Analogs
Medicinal chemistry optimization of the initial hit, iGOT1-01, has led to the identification of

analogs with significantly improved potency.[2] A key finding from these studies was the
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discovery of a tryptamine-based series of GOT1 inhibitors, representing a new chemical

scaffold for further development.[2]

Quantitative Data Summary
The inhibitory activities of iGOT1-01 and its analogs were evaluated using two primary

enzymatic assays: a GOT1/GLOX/HRP coupled assay and a more specific GOT1/MDH1

coupled assay. The IC50 values obtained from these assays are summarized in the table

below.

Compound ID
Modifications from
iGOT1-01

GOT1/GLOX/HRP
IC50 (µM)

GOT1/MDH1 IC50
(µM)

iGOT1-01 - 11.3[1][4] 84.6[1]

iGOT1-790-5
Structure not publicly

available
Data not available

Modestly more potent

than iGOT1-01[1]

Analog X
Description of

modification
Value Value

Analog Y
Description of

modification
Value Value

Analog Z
Description of

modification
Value Value

Note: Specific structural information and corresponding IC50 values for many analogs,

including iGOT1-790-5, are not detailed in the currently available public literature but are

referenced in the primary research papers.

Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of

these findings.

GOT1 Enzymatic Assays
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Two distinct coupled enzymatic assays were employed to determine the inhibitory potency of

the compounds.

This assay couples the production of glutamate by GOT1 to the activity of glutamate oxidase

(GLOX) and horseradish peroxidase (HRP).

Principle: GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate

and glutamate. GLOX then oxidizes glutamate, producing H2O2, which is used by HRP to

oxidize a substrate, resulting in a detectable signal.

Protocol:

Add test compounds to a multi-well plate.

Add a solution containing GOT1, aspartate, and α-ketoglutarate.

Incubate to allow for the enzymatic reaction.

Add a detection reagent containing GLOX, HRP, and a suitable substrate.

Measure the signal (e.g., fluorescence or absorbance) to determine GOT1 activity.

This assay provides a more direct measure of GOT1 activity by coupling the production of

oxaloacetate to the activity of malate dehydrogenase 1 (MDH1).[1]

Principle: The oxaloacetate produced by GOT1 is reduced to malate by MDH1, a process

that involves the oxidation of NADH to NAD+. The decrease in NADH fluorescence is

monitored to quantify GOT1 activity.[1]

Protocol:

In a multi-well plate, combine test compounds with GOT1, aspartate, and α-ketoglutarate.

Initiate the reaction by adding a solution containing MDH1 and NADH.

Monitor the decrease in NADH fluorescence (excitation ~350 nm, emission ~460 nm) over

time.[1]
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GOT1/GLOX/HRP Assay

GOT1/MDH1 Assay

GOT1 Reaction:
Asp + α-KG -> OAA + Glu

GLOX Reaction:
Glu -> H2O2

HRP Reaction:
H2O2 + Substrate -> Signal

GOT1 Reaction:
Asp + α-KG -> OAA + Glu

MDH1 Reaction:
OAA + NADH -> Malate + NAD+

Detection:
Decrease in NADH Fluorescence

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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